N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of an amino group, a methyl group, and a methoxyethoxy group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-amino-2-methylphenol is reacted with 2-(2-methoxyethoxy)acetyl chloride under anhydrous conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions such as acidic or basic environments can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be utilized in biological assays to study its effects on cellular processes.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(3-amino-2-methylphenyl)acetamide: Lacks the methoxyethoxy group.
N-(3-amino-2-methylphenyl)-2-(2-ethoxyethoxy)acetamide: Contains an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9-10(13)4-3-5-11(9)14-12(15)8-17-7-6-16-2/h3-5H,6-8,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFMGDTZUHSGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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